Cas no 1189511-76-9 (rac Naproxen-d3 Methyl Ester)

rac Naproxen-d3 Methyl Ester 化学的及び物理的性質

名前と識別子

-

- rac Naproxen-d3 Methyl Ester

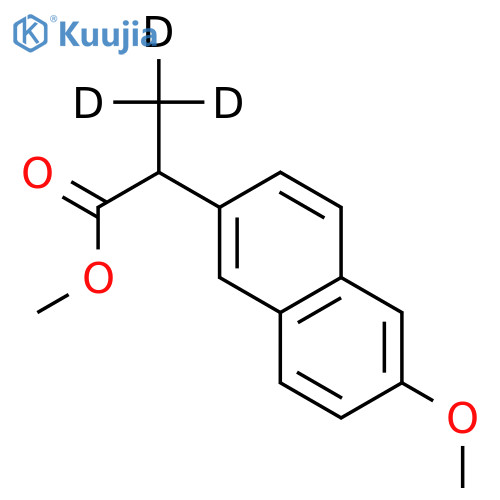

- methyl 3,3,3-trideuterio-2-(6-methoxynaphthalen-2-yl)propanoate

- rac Naproxen-d3 Meth

- A-methyl-d3-2-naphthaleneacetic Acid Methyl Ester

- rac 6-Methoxy-

- SCHEMBL12744138

- CS-0200886

- rac-Naproxen-D3 Methyl Ester

- (rac)-Naproxen-d3 Methyl Ester

- Methyl 2-(6-methoxynaphthalen-2-yl)(3,3,3-~2~H_3_)propanoate

- DTXSID80662140

- 1189511-76-9

- HY-15030S

-

- インチ: InChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/i1D3

- InChIKey: ZFYFBPCRUQZGJE-FIBGUPNXSA-N

- ほほえんだ: CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC

計算された属性

- せいみつぶんしりょう: 247.12900

- どういたいしつりょう: 247.128774606g/mol

- 同位体原子数: 3

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 290

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

- PSA: 35.53000

- LogP: 3.12490

rac Naproxen-d3 Methyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N377537-2.5mg |

rac Naproxen-d3 Methyl Ester |

1189511-76-9 | 2.5mg |

$190.00 | 2023-05-17 | ||

| TRC | N377537-25mg |

rac Naproxen-d3 Methyl Ester |

1189511-76-9 | 25mg |

$1487.00 | 2023-05-17 |

rac Naproxen-d3 Methyl Ester 関連文献

-

Rolando Cannalire,Sveva Pelliccia,Luca Sancineto,Ettore Novellino,Gian Cesare Tron,Mariateresa Giustiniano Chem. Soc. Rev. 2021 50 766

-

Serkan Sayin,Enise Akoz,Mustafa Yilmaz Org. Biomol. Chem. 2014 12 6634

-

M.?hsan Han,Cansu ümran Tun?,P?nar Atalay,?mer Erdo?an,G?khan ünal,Mehmet Bozkurt,?mer Ayd?n,?zge ?evik,?. Güniz Kü?ükgüzel New J. Chem. 2022 46 6046

-

M.?hsan Han,Cansu ümran Tun?,P?nar Atalay,?mer Erdo?an,G?khan ünal,Mehmet Bozkurt,?mer Ayd?n,?zge ?evik,?. Güniz Kü?ükgüzel New J. Chem. 2022 46 6046

-

Gemma M. Rodriguez-Mu?iz,Miguel Gomez-Mendoza,Edurne Nuin,Inmaculada Andreu,M. Luisa Marin,Miguel A. Miranda Org. Biomol. Chem. 2017 15 10281

-

J. Waller,H. S. Toogood,V. Karuppiah,N. J. W. Rattray,D. J. Mansell,D. Leys,J. M. Gardiner,A. Fryszkowska,S. T. Ahmed,R. Bandichhor,G. P. Reddy,N. S. Scrutton Org. Biomol. Chem. 2017 15 4440

-

Alberto Gobbo,Sarah A. P. Pereira,Lorenzo Biancalana,Stefano Zacchini,M. Lúcia M. F. S. Saraiva,Paul J. Dyson,Fabio Marchetti Dalton Trans. 2022 51 17050

-

Reza Zadmard,Fahimeh Hokmabadi,Mohammad Reza Jalali,Ali Akbarzadeh RSC Adv. 2020 10 32690

-

Hai Zhong,Biao Zhao,Jianping Deng Nanoscale 2021 13 11765

-

Toshitaka Okamura,Shogo Fujiki,Yoshiharu Iwabuchi,Naoki Kanoh Org. Biomol. Chem. 2019 17 8522

rac Naproxen-d3 Methyl Esterに関する追加情報

Professional Introduction to rac Naproxen-d3 Methyl Ester (CAS No. 1189511-76-9)

Naproxen is a widely recognized nonsteroidal anti-inflammatory drug (NSAID) that has been extensively used in the treatment of various inflammatory conditions, including arthritis, menstrual cramps, and muscle aches. The compound rac Naproxen-d3 Methyl Ester, with CAS No. 1189511-76-9, represents a specific isotopically labeled derivative of naproxen. This derivative incorporates deuterium (D) atoms at specific positions in its molecular structure, making it a valuable tool in pharmacokinetic studies and drug metabolism research.

The name "rac Naproxen-d3 Methyl Ester" highlights the key features of this compound. The term "rac" refers to the racemic mixture, indicating that the compound contains equal amounts of both enantiomers of naproxen. The "d3" signifies the presence of three deuterium atoms substituted at specific positions within the molecule. This substitution is strategically placed to facilitate precise tracking of the compound during metabolic studies without altering its pharmacological properties significantly.

Recent advancements in mass spectrometry and isotopic labeling techniques have enhanced the utility of rac Naproxen-d3 Methyl Ester in research settings. Researchers now employ this compound to study drug absorption, distribution, metabolism, and excretion (ADME) profiles with greater precision. By using deuterium-labeled compounds like rac Naproxen-d3 Methyl Ester, scientists can differentiate between the administered drug and its endogenous counterparts, thereby improving the accuracy of pharmacokinetic data.

The methyl ester form of naproxen is particularly significant because it enhances the compound's bioavailability. This modification allows for better absorption in the gastrointestinal tract compared to the free acid form. However, upon entering systemic circulation, the ester group is hydrolyzed back to the active naproxen carboxylic acid form by esterases present in blood and tissues. This conversion ensures that rac Naproxen-d3 Methyl Ester retains its therapeutic efficacy while providing researchers with a powerful tool for studying drug behavior in vivo.

From a structural perspective, rac Naproxen-d3 Methyl Ester consists of a substituted benzene ring connected to an ester group via an ethyl chain. The benzene ring contains two substituents: a methyl group and a propionic acid moiety that has been esterified with methanol. The three deuterium atoms are strategically placed on the methyl group attached to the benzene ring and on one of the hydrogen atoms within the propionic acid chain. This substitution pattern ensures that the isotopic label does not interfere with the compound's pharmacological activity but allows for precise tracking during metabolic studies.

One of the most notable applications of rac Naproxen-d3 Methyl Ester is in bioanalytical studies aimed at understanding drug metabolism pathways. By administering this labeled compound to experimental subjects and analyzing its metabolites using advanced mass spectrometry techniques, researchers can map out how naproxen is processed by different enzymes in various tissues. This information is crucial for optimizing drug delivery systems and predicting potential drug-drug interactions.

Furthermore, rac Naproxen-d3 Methyl Ester has been instrumental in studying inter-individual variability in drug metabolism. Genetic differences among individuals can lead to variations in enzyme activity levels responsible for metabolizing NSAIDs like naproxen. By using this labeled derivative, researchers can identify genetic markers associated with altered drug clearance rates and develop personalized dosing strategies accordingly.

In addition to its role in basic research, rac Naproxen-d3 Methyl Ester has also found applications in quality control and process validation within pharmaceutical manufacturing. Its unique isotopic signature allows manufacturers to verify product authenticity and ensure consistent product quality across batches.

Recent studies have explored novel synthetic routes for producing rac Naproxen-d3 Methyl Ester with improved yields and purities. These advancements leverage modern organic chemistry techniques such as catalytic hydrogenation and stereoselective synthesis to streamline production processes while maintaining high standards of purity required for research applications.

In conclusion, rac Naproxen-d3 Methyl Ester (CAS No. 1189511-76-9) stands as an essential tool in contemporary pharmacological research due to its unique combination of structural features and isotopic labeling capabilities. Its role extends beyond basic research into practical applications such as quality control and process optimization within pharmaceutical development pipelines.

1189511-76-9 (rac Naproxen-d3 Methyl Ester) 関連製品

- 50415-73-1(ethyl 2-(4-methoxyphenyl)propanoate)

- 30012-51-2(naproxen methyl ester)

- 26159-31-9(2-(6-METHOXY-2-NAPHTHYL)PROPANOIC ACID)

- 26159-35-3((S)-Naproxen Methyl Ester)

- 22204-53-1(Naproxen)

- 23981-48-8(Methyl 6-Methoxy-2-naphthylacetate)

- 1216704-11-8(rac-Naproxen-13C,d3)

- 2227890-41-5((1S)-3-amino-1-(3-bromophenyl)propan-1-ol)

- 1443980-24-2(N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide)

- 2171939-53-8(3-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylfuran-2-yl}-N-methylformamido)propanoic acid)